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Introduction

The Major Histocompatibility Complex (MHC) is a set of cell surface proteins essential for the
adaptive immune system's ability to recognize foreign molecules.[1] In humans, MHC is also

known as Human Leukocyte Antigen (HLA). MHC molecules are broadly categorized into two
classes:

e MHC Class | molecules are present on the surface of all nucleated cells.[2] They display
endogenous peptides—fragments of proteins from within the cell—to CD8+ cytotoxic T
lymphocytes (CTLs). This pathway is crucial for identifying and eliminating virus-infected or
cancerous cells.[3]

e MHC Class Il molecules are typically restricted to professional antigen-presenting cells
(APCs) like dendritic cells, macrophages, and B cells.[2][3] They present exogenous
peptides—derived from extracellular pathogens or proteins—to CD4+ helper T cells, which in
turn orchestrate a broader immune response.

The ability to manipulate the expression levels of MHC class | and Il molecules in vivo presents
a powerful strategy for therapeutic intervention in a range of diseases, from cancer to
autoimmune disorders. Viral vectors serve as a highly efficient vehicle for delivering the genetic
material necessary to either enhance or suppress MHC expression in target tissues.

Viral Vector Systems for In Vivo Gene Delivery
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Several types of viral vectors are suitable for in vivo MHC manipulation, each with distinct
characteristics:

e Adeno-Associated Virus (AAV): AAVs are non-pathogenic human parvoviruses that have
become a leading platform for in vivo gene therapy.[4][5]

o Advantages: Excellent safety profile, low immunogenicity, ability to transduce a wide range
of dividing and non-dividing cells, and long-term gene expression.[5][6] Different serotypes
allow for targeting specific tissues.[5]

o Disadvantages: Limited packaging capacity (~4.7 kb), and pre-existing neutralizing
antibodies in the population can limit efficacy.[4]

» Lentivirus: Lentiviruses, a type of retrovirus derived from HIV-1, can integrate into the host
cell genome.

o Advantages: Stable, long-term transgene expression due to genomic integration, and the
ability to transduce non-dividing cells.[6][7] They are particularly effective for delivering
short hairpin RNA (shRNA) for gene silencing.[6][8]

o Disadvantages: Potential for insertional mutagenesis due to random integration into the
host genome, which poses a safety concern.[9]

Strategies for Up-regulating MHC Expression

Enhancing MHC expression can bolster the immune system's ability to recognize and eliminate
target cells, a particularly valuable strategy in cancer immunotherapy.

e Targeting MHC Class I: The expression of MHC class | genes is tightly controlled by the
transcriptional co-activator NLRC5 (NOD-like receptor family, CARD domain containing 5),
also known as CITA (class | transactivator).[10][11] Overexpression of NLRC5 using an AAV
vector can drive the expression of MHC-I heavy chains, 32-microglobulin (B2M), and other
components of the antigen processing machinery (APM), such as TAP and LMP.[11][12] This
effectively renders tumor cells more visible to cytotoxic T cells.[2][10]

o Targeting MHC Class II: The master regulator of MHC class Il expression is the Class Il
Transactivator (CIITA).[13][14] Viral vector-mediated delivery of the CIITA gene can induce
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MHC class Il expression on cells that do not normally express it, such as tumor cells.[6][13]
This allows these "surrogate APCs" to present tumor-associated antigens directly to CD4+
helper T cells, initiating a powerful and durable anti-tumor immune response.[6][13]

Strategies for Down-regulating MHC Expression

In certain contexts, such as autoimmune diseases or transplantation, suppressing MHC
expression is desirable to prevent the immune system from attacking specific tissues or
allogratfts.

o Targeting MHC Class I: Since the stable cell surface expression of the MHC class | complex
requires the association of the heavy chain with 32-microglobulin (B2M), silencing the B2M
gene is an effective strategy for MHC-1 downregulation.[7][15] Lentiviral vectors are well-
suited for this purpose, as they can be engineered to deliver shRNA targeting B2ZM mRNA.
[15][16] This leads to the degradation of the transcript and a subsequent reduction in MHC-
surface expression, which can protect cells from CD8+ T cell-mediated destruction.[8]

Data Presentation

Table 1: Representative Data for In Vivo Upregulation of
MHC Class |
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MFI: Mean Fluorescence Intensity, as measured by flow cytometry.

Table 2: Representative Data for In Vivo Downregulation
of MHC Class |
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Experimental Protocols

Protocol 1: AAV-Mediated Upregulation of MHC Class |
in a Murine Tumor Model

Obijective: To increase MHC class | expression on tumor cells in vivo by delivering the NLRC5
gene using an AAV vector.

Materials:
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e AAV vector (serotype 9) encoding murine NIrc5 under a strong constitutive promoter (e.g.,
CMV or CAG). Titer: ~1 x 103 vg/mL.

o Control AAV9 vector encoding a reporter gene (e.g., GFP).

o C57BL/6 mice (6-8 weeks old).

e Syngeneic tumor cells (e.g., B16-F10 melanoma, ID8 ovarian cancer).[2][18]

o Sterile PBS, syringes, and needles.

e Flow cytometer and antibodies: Anti-mouse CD45, CD3, CD8, H-2Kb (MHC-I).
Methodology:

e Tumor Implantation:

[¢]

Culture and harvest B16-F10 tumor cells during their exponential growth phase.

[e]

Resuspend cells in sterile PBS at a concentration of 5 x 10° cells/mL.

o

Inject 100 pL (5 x 10° cells) subcutaneously into the flank of each C57BL/6 mouse.[18]

[¢]

Allow tumors to establish for 7-10 days, or until they reach a palpable size of ~50-100

mm3.
o AAV Vector Administration:

o Dilute the AAV9-NLRC5 and AAV9-GFP vectors in sterile PBS to the desired final
concentration.

o Atypical dose is 1 x 10 vector genomes (vg) per mouse.[18]

o Administer 100 pL of the diluted vector via intravenous (tail vein) injection. Intratumoral
injection is an alternative route.

o Tissue Harvesting and Processing:

o At a predetermined time point (e.g., 14-21 days post-injection), euthanize the mice.
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o Excise the tumors and spleens.

o To prepare a single-cell suspension from the tumor, mince the tissue finely and digest in
RPMI medium containing collagenase D (1 mg/mL) and DNase | (100 pg/mL) for 45
minutes at 37°C.

o Pass the digested tissue through a 70 um cell strainer to obtain a single-cell suspension.

o Prepare a splenocyte suspension by mashing the spleen through a 70 pum cell strainer.
Lyse red blood cells using ACK lysis buffer.

o Flow Cytometry Analysis:
o Count the cells and resuspend at 1 x 107 cells/mL in FACS buffer (PBS with 2% FBS).

o Stain the cells with fluorescently conjugated antibodies against CD45 (to identify immune
cells), a tumor cell marker (if available), and H-2Kb (MHC-I).

o Incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with FACS buffer.

o Acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) of H-
2Kb on the tumor cells (CD45-negative gate) to quantify the change in MHC-I expression.
[31[19]

Protocol 2: Lentivirus-Mediated Downregulation of MHC
Class | in Splenocytes

Obijective: To reduce MHC class | expression in vivo by delivering an shRNA targeting B2m
using a lentiviral vector.

Materials:

» Lentiviral particles encoding an shRNA sequence targeting murine B2m. Include a
fluorescent reporter (e.g., GFP) for tracking. Titer: >1 x 108 TU/mL.

» Control lentiviral particles encoding a non-targeting (scramble) shRNA.
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e C57BL/6 mice (6-8 weeks old).
» Sterile PBS, syringes, and needles.

o Flow cytometer and antibodies: Anti-mouse CD45, B220 (for B cells), CD3 (for T cells), H-
2Kb (MHC-I).

Methodology:
 Lentiviral Vector Administration:
o Dilute the lentiviral particles (shB2M or scramble control) in sterile PBS.

o Administer a dose of 1-5 x 107 transducing units (TU) per mouse in a volume of 150 uL via
intravenous (tail vein) injection.[20]

e Monitoring and Tissue Harvesting:

o Allow 7-10 days for the lentivirus to transduce cells and for the shRNA to mediate
knockdown of B2m.

o At the desired endpoint, euthanize the mice.

o Harvest the spleen and prepare a single-cell suspension (splenocytes) as described in
Protocol 1, step 3.

o Flow Cytometry Analysis:
o Count the cells and resuspend at 1 x 107 cells/mL in FACS buffer.

o Stain the cells with fluorescently conjugated antibodies for cell surface markers (e.g.,
CD45, B220, CD3) and for MHC Class | (H-2Kb).

o Incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with FACS buffer.

o Acquire data on a flow cytometer.
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o Gate on the transduced cells (GFP-positive). Within this population, quantify the
percentage of cells that are H-2Kb-negative or show a significant reduction in H-2Kb MFI
compared to the scramble control group.[3][19]
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Caption: IFN-y signaling pathway leading to NLRC5-mediated MHC Class | expression.
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Caption: IFN-y signaling pathway leading to ClIITA-mediated MHC Class Il expression.
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Caption: General experimental workflow for in vivo MHC manipulation using viral vectors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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